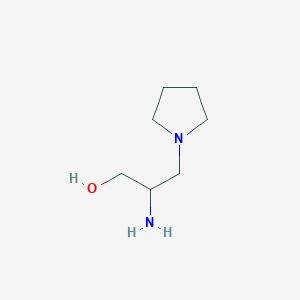

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol

Description

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol derivative characterized by a pyrrolidine ring substituted at the β-position of the propan-1-ol backbone. These compounds are typically used as intermediates in pharmaceuticals, agrochemicals, or ligands in asymmetric catalysis due to their stereochemical versatility and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-amino-3-pyrrolidin-1-ylpropan-1-ol |

InChI |

InChI=1S/C7H16N2O/c8-7(6-10)5-9-3-1-2-4-9/h7,10H,1-6,8H2 |

InChI Key |

PAXFDMRAONCIIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC(CO)N |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol with three analogs from the evidence, highlighting structural variations, physicochemical properties, and commercial availability:

Key Findings:

Structural Impact on Properties: The pyrrolidine substituent in the target compound introduces a saturated nitrogen ring, enhancing solubility in polar solvents compared to aromatic pyridine/pyrimidine analogs. However, aromatic analogs (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol) exhibit higher thermal stability due to π-conjugation . The methylthio group in 2-Amino-3-(methylthio)propan-1-ol increases lipophilicity, making it suitable for membrane-penetrating drug candidates .

Commercial Availability: Pyridine- and pyrimidine-substituted variants are commercially available at premium prices (e.g., $400/g for 3-(2-Aminopyridin-3-yl)propan-1-ol), reflecting their niche applications in medicinal chemistry .

Safety and Handling: While safety data for the target compound is unavailable, analogs like 2-aminopyridin-3-ol (CAS 16867-03-1) require stringent handling (e.g., avoiding inhalation, skin contact) , implying similar precautions for amino alcohol derivatives.

Research Implications and Limitations

- Crystallographic Analysis : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement , which could aid in resolving the target compound’s stereochemistry.

- Gaps in Evidence : Direct data on the target compound’s synthesis, bioactivity, or industrial use is absent. Comparisons rely on structural analogs, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.